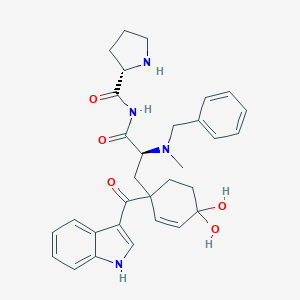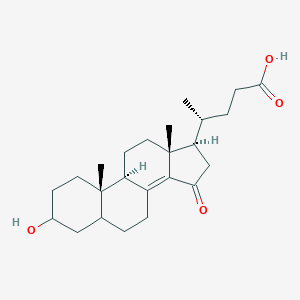![molecular formula C16H15ClN2O2S B238312 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as CCT245737, is a small molecule inhibitor that has been developed as a potential anticancer agent. It belongs to the class of compounds known as cyclin-dependent kinase (CDK) inhibitors, which have been shown to have a promising role in cancer therapy. In
Mecanismo De Acción
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide works by inhibiting CDKs, specifically CDK2, CDK7, and CDK9. CDK2 plays a key role in the G1/S phase transition of the cell cycle, while CDK7 and CDK9 are involved in the transcriptional regulation of genes. By inhibiting these CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative effects in a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to have synergistic effects when used in combination with other anticancer agents, such as paclitaxel and doxorubicin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is its specificity for CDKs, which makes it a promising candidate for cancer therapy. However, like many other small molecule inhibitors, this compound has limitations in terms of its bioavailability and toxicity. Further studies are needed to optimize its pharmacokinetic properties and minimize its potential side effects.
Direcciones Futuras
There are several potential future directions for the development of 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One area of focus is the identification of biomarkers that can predict response to this compound treatment. Another area of interest is the development of combination therapies that can enhance the efficacy of this compound. Additionally, further studies are needed to optimize the pharmacokinetic properties of this compound and evaluate its potential for clinical use.
Métodos De Síntesis
The synthesis of 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The method typically involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzophenone to form the corresponding amide. The resulting compound is then subjected to a series of cyclization and deprotection reactions to yield this compound.
Aplicaciones Científicas De Investigación
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been extensively studied for its potential as an anticancer agent. CDKs are a family of enzymes that play a crucial role in cell cycle regulation and are often overexpressed in cancer cells. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
Fórmula molecular |
C16H15ClN2O2S |
|---|---|
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H15ClN2O2S/c1-8-5-6-9(11(17)7-8)15(21)19-16-13(14(18)20)10-3-2-4-12(10)22-16/h5-7H,2-4H2,1H3,(H2,18,20)(H,19,21) |
Clave InChI |
TVPBDXUEYGQTPY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)Cl |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)





![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)



